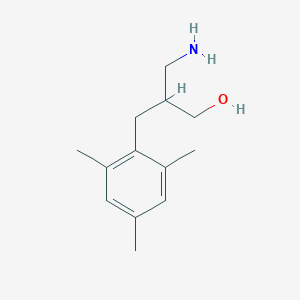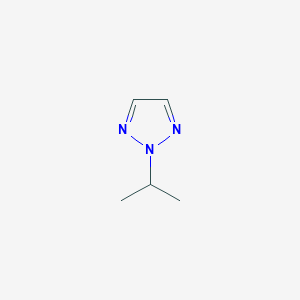![molecular formula C12H15ClO2 B15320842 1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H15ClO2 It is characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with a 5-chloro-2-methoxyphenyl substituent
Vorbereitungsmethoden
The synthesis of 1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Substitution Reaction: The 5-chloro-2-methoxyphenyl group can be introduced via a substitution reaction, where a suitable phenyl derivative is reacted with a chlorinating agent.
Reduction: The final step involves the reduction of the intermediate compound to obtain the desired ethan-1-ol moiety.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-(5-Chloro-2-methoxyphenyl)ethan-1-one: This compound shares the 5-chloro-2-methoxyphenyl group but differs in the presence of a ketone group instead of the cyclopropyl and ethan-1-ol moieties.
1-(5-Chloro-2-methoxyphenyl)ethanol:
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H15ClO2 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
1-[1-(5-chloro-2-methoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15ClO2/c1-8(14)12(5-6-12)10-7-9(13)3-4-11(10)15-2/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
PGVPOCLDDCKRTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=C(C=CC(=C2)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)






![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)


![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)


